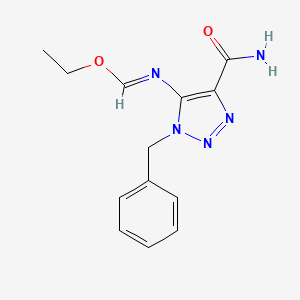

ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

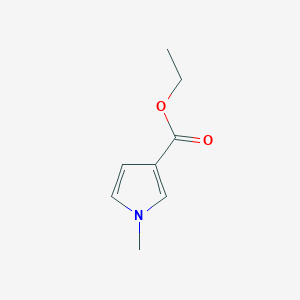

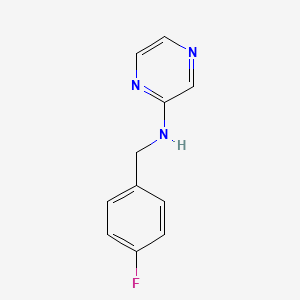

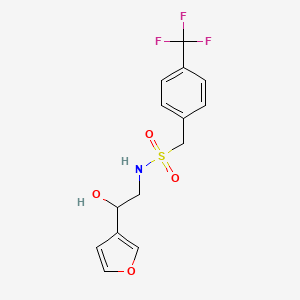

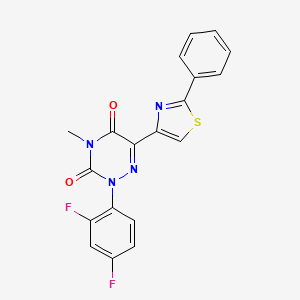

The compound “ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate” is a complex organic molecule. It is part of a class of compounds known as 1,2,3-triazoles . These compounds are characterized by a five-membered ring structure containing two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves reactions known as “Click” chemistry, a term used to describe a variety of reactions that are high yielding, wide in scope, and can be conducted in environmentally friendly conditions . In some cases, the Suzuki–Miyaura cross-coupling reaction, a type of chemical reaction where a carbon–carbon bond is created from a carbon–boron bond and a carbon–halogen bond, is used .Molecular Structure Analysis

The molecular structure of “ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the types of bonds present in the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can form complexes with other molecules, such as Co (II) centers . It can also undergo various transformations, such as the Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate” can be analyzed using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its chemical properties, such as its reactivity, can be studied using various spectroscopic techniques .Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles have garnered significant attention in drug discovery due to their privileged structure motif. These compounds exhibit high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market. For instance:

Polymer Chemistry and Materials Science

1,2,3-Triazoles find applications in polymer chemistry, where they contribute to the design of functional materials. For example, they play a role in nanotube production, cyclic peptide synthesis, dendrimer design, enzyme modification, peptide conjugation, and liquid crystal creation .

Supramolecular Chemistry and Host-Guest Interactions

The 1,2,3-triazole framework can act as both a hydrogen bond donor and a metal chelator. Researchers explore its supramolecular properties, including host-guest interactions and self-assembly phenomena .

Biological Activity and Therapeutic Potential

Studies have revealed that certain 1,2,3-triazole derivatives exhibit diverse biological activities:

Orientations Futures

The future directions for research on “ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate” could include further studies on its synthesis, structure, and properties. Additionally, its potential biological activities, such as its inhibitory activities against certain enzymes, could be explored further .

Propriétés

IUPAC Name |

ethyl (1E)-N-(3-benzyl-5-carbamoyltriazol-4-yl)methanimidate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-2-20-9-15-13-11(12(14)19)16-17-18(13)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,14,19)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULKJSVYEPDLEU-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=NC1=C(N=NN1CC2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=N/C1=C(N=NN1CC2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (1-benzyl-4-carbamoyl-1H-1,2,3-triazol-5-yl)imidoformate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2772750.png)

![Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2772751.png)

![Methyl (E)-4-[[2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2772754.png)

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2772759.png)

![N-(1-Cyanocyclohexyl)-2-[2-(4-hydroxyoxan-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2772760.png)

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2772770.png)